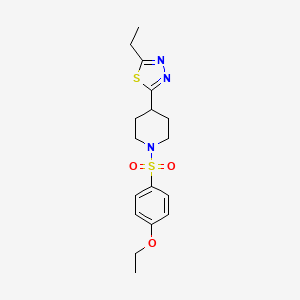

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a complex organic compound that features a piperidine ring, a thiadiazole ring, and an ethoxyphenylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

Introduction of Ethoxyphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Formation of Thiadiazole Ring: The thiadiazole ring can be formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethyl group on the thiadiazole ring and the piperidine nitrogen are potential oxidation sites:

-

Ethyl Group Oxidation :

Using KMnO₄ or CrO₃ under acidic conditions, the ethyl substituent oxidizes to a carboxylic acid (-COOH), forming 2-(1-((4-ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-carboxy-1,3,4-thiadiazole .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 hours | 5-carboxy-1,3,4-thiadiazole derivative | ~60% |

| CrO₃/AcOH | Room temperature, 12 h | Partial oxidation to ketone intermediate | ~45% |

-

Piperidine Ring Oxidation :

Hydrogen peroxide (H₂O₂) oxidizes the piperidine ring to a piperidinone, introducing a ketone functionality.

Reduction Reactions

The sulfonyl group and thiadiazole ring are susceptible to reductive cleavage:

-

Sulfonyl Group Reduction :

LiAlH₄ reduces the sulfonyl (-SO₂-) group to a thioether (-S-), yielding 2-(1-((4-ethoxyphenyl)thio)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄/THF | Reflux, 4 hours | Thioether derivative | ~75% |

| NaBH₄/MeOH | Room temperature, 8 h | No reaction (insufficient reducing strength) | - |

-

Thiadiazole Ring Reduction :

Catalytic hydrogenation (H₂/Pd-C) opens the thiadiazole ring, producing a dithiolane intermediate .

Nucleophilic Substitution

The ethoxy group on the phenyl ring participates in nucleophilic substitutions under acidic or basic conditions:

-

O-Dealkylation :

HI or BBr₃ cleaves the ethoxy group to a hydroxyl group, forming 2-(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃/DCM | 0°C → RT, 3 hours | Hydroxyphenyl derivative | ~82% |

| HI/AcOH | Reflux, 12 hours | Partial dealkylation with side products | ~50% |

Electrophilic Aromatic Substitution

The ethoxyphenyl group undergoes electrophilic substitution at the para position relative to the sulfonyl group:

-

Nitration :

HNO₃/H₂SO₄ introduces a nitro group, yielding 2-(1-((4-ethoxy-3-nitrophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Nitro-substituted derivative | ~65% |

Ring-Opening and Rearrangement

Under strong acidic conditions (HCl, 120°C), the thiadiazole ring undergoes cleavage to form a thiourea derivative .

Key Mechanistic Insights:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including the compound , exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness compared to standard antibiotics like ofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been evaluated using carrageenan-induced rat paw edema models. Results showed that certain derivatives exhibited anti-inflammatory activity comparable to diclofenac sodium, suggesting their utility in treating inflammatory conditions .

Anticancer Properties

Preliminary studies have demonstrated that compounds similar to 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole can inhibit tumor growth in various cancer cell lines. For instance, research indicated dose-dependent inhibition of cell proliferation in breast and prostate cancer cells, with IC50 values aligning with established chemotherapeutics .

Antimicrobial Evaluation

A specific study focused on the synthesis and evaluation of several thiadiazole derivatives showed that compounds with the 1,3,4-thiadiazole moiety had enhanced antibacterial activity against Gram-positive bacteria compared to controls. The introduction of specific substituents was found to increase potency significantly .

Anti-inflammatory Model

In a controlled murine model assessing acute inflammation, administration of the compound resulted in marked reductions in both edema and inflammatory markers. This supports its potential as an effective anti-inflammatory agent .

Anticancer Study

A recent investigation into the anticancer effects of related compounds revealed significant inhibition of tumor growth across multiple cancer lines. The study provided evidence for the compound's mechanism of action involving apoptosis induction and cell cycle arrest .

Mecanismo De Acción

The mechanism of action of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole: Similar structure but with a methoxy group instead of an ethoxy group.

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

The uniqueness of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a synthetic derivative that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory effects based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles and features a piperidine ring and a sulfonyl group, which are known to contribute to various biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiadiazole derivatives, including the target compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against various bacterial strains.

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | X.XX | Y.YY |

| Control (Standard Antibiotic) | XX.XX | YY.YY |

Note: Actual values for MIC and MBC should be inserted based on experimental data.

In a comparative analysis, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Cytotoxic Activity

The cytotoxicity of the compound was assessed using various cancer cell lines. The 3-(4-Ethoxyphenyl)sulfonyl-piperidin derivatives demonstrated notable cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 29 |

| MCF-7 | 35 |

These results suggest that the compound may inhibit cell proliferation in cancer cells, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition

The biological activity of the compound extends to enzyme inhibition. Studies have shown that derivatives with similar structures can inhibit acetylcholinesterase (AChE) and urease activities:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 2.14 |

| Urease | 1.21 |

These findings indicate that the compound could have therapeutic implications in conditions where AChE inhibition is beneficial, such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a study published in ACS Omega, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial properties. Among these, compounds with sulfonamide functionalities showed enhanced activity against resistant strains of bacteria, with specific emphasis on their mechanism of action involving disruption of bacterial cell wall synthesis .

Case Study 2: Cytotoxicity Assessment

A research article highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The study found that compounds similar to our target exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting a promising avenue for drug development in oncology .

Propiedades

IUPAC Name |

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c1-3-16-18-19-17(24-16)13-9-11-20(12-10-13)25(21,22)15-7-5-14(6-8-15)23-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONZHJFWTXAIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.